3-Iodo-8-methyl-5-nitroquinoline
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Overview
Description
3-Iodo-8-methyl-5-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-8-methyl-5-nitroquinoline typically involves the iodination of 8-methyl-5-nitroquinoline. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-8-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone or dimethylformamide (DMF) can be used for substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Reduction: Formation of 3-amino-8-methyl-5-nitroquinoline.
Oxidation: Formation of 3-iodo-8-carboxy-5-nitroquinoline.
Scientific Research Applications
3-Iodo-8-methyl-5-nitroquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-8-methyl-5-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-5-fluoro-8-chloroquinoline: Similar structure with different halogen substitutions.
8-Methyl-5-nitroquinoline: Lacks the iodine atom but shares the methyl and nitro groups.
3-Amino-8-methyl-5-nitroquinoline: A reduction product of 3-Iodo-8-methyl-5-nitroquinoline.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of iodine, methyl, and nitro groups provides a distinct set of properties that can be exploited in various applications .
Properties
Molecular Formula |
C10H7IN2O2 |
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Molecular Weight |
314.08 g/mol |
IUPAC Name |
3-iodo-8-methyl-5-nitroquinoline |
InChI |
InChI=1S/C10H7IN2O2/c1-6-2-3-9(13(14)15)8-4-7(11)5-12-10(6)8/h2-5H,1H3 |
InChI Key |
RPERJJOMZVVBBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C=C(C=N2)I |
Origin of Product |
United States |
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